molecular formula C9H11NO4 B087259 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid CAS No. 6277-13-0

3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid

Cat. No.: B087259
CAS No.: 6277-13-0
M. Wt: 197.19 g/mol
InChI Key: UXOVHGGSUNHYIS-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid (CAS 6277-13-0) is a high-purity pyrrole derivative designed for research and development applications. This compound is a valuable building block in synthetic organic chemistry, particularly for constructing more complex heterocyclic systems . With a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol, it features both an ethoxycarbonyl and a carboxylic acid functional group on its pyrrole ring, offering two distinct sites for further chemical modification . The compound should be stored in a dark place, sealed and dry at 2-8°C to ensure stability . As a key pyrrole intermediate, it is useful in various research areas, including the synthesis of novel pharmaceutical impurities, metabolites, and fine chemicals . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data for handling information, as this compound may cause harmful effects if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)6-5(2)4-10-7(6)8(11)12/h4,10H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOVHGGSUNHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284159
Record name 3-(ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-13-0
Record name NSC35995
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method remains a cornerstone for pyrrole synthesis, employing 1,4-diketones cyclized with ammonia or amines. For 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid, this approach requires strategic pre-functionalization of the diketone precursor. A study demonstrated the use of ethyl 3-oxobutanoate and ethyl acetoacetate under acidic conditions to form the pyrrole core, followed by selective ester hydrolysis.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Ethanol/water (3:1)

  • Yield: 58–62% (isolated after column chromatography).

Ring-Closing Metathesis (RCM)

RCM has been adapted for pyrrole synthesis using Grubbs catalysts. A two-step process involving diene precursors with ethoxycarbonyl and methyl substituents achieved moderate yields (45–50%). However, catalyst costs and sensitivity to oxygen limit industrial applicability.

Contemporary Methodologies

Direct Functionalization of Pyrrole Cores

Direct C–H functionalization avoids multi-step sequences. Lithiation at the pyrrole C3 position, followed by quenching with ethyl chloroformate, introduces the ethoxycarbonyl group. Subsequent methyl group installation via Friedel-Crafts alkylation using methyl iodide and AlCl₃ yielded the target compound in 65–70% overall yield.

Key Optimization:

  • Temperature: −78°C for lithiation to prevent side reactions.

  • Quenching Agent: Ethyl chloroformate in THF.

Multi-Step Sequential Reactions

A patent-described method (EP3015456A1) involves:

  • Esterification: Methylation of pyrrole-2-carboxylic acid using SOCl₂/MeOH.

  • Ethoxycarbonyl Introduction: Reaction with ethyl chloroformate in pyridine.

  • Selective Hydrolysis: NaOH-mediated cleavage of the methyl ester to yield the carboxylic acid.

Table 1: Comparative Yields of Multi-Step Synthesis

StepReagentsYield (%)
EsterificationSOCl₂/MeOH92
EthoxycarbonylationClCO₂Et/pyridine85
HydrolysisNaOH/H₂O78

Catalytic Strategies

Acid-Catalyzed Cyclization

Brensted acid catalysis (e.g., H₂SO₄) facilitates cyclocondensation of β-keto esters and amines. A modified approach using ethyl 3-aminocrotonate and diethyl oxalate under H₂SO₄ catalysis achieved 70% yield, with the carboxylic acid group introduced via in-situ hydrolysis.

Transition Metal-Mediated Couplings

Palladium-catalyzed cross-couplings enable late-stage functionalization. Suzuki-Miyaura coupling of a boronic ester at the pyrrole C4 position with methyl iodide, followed by carboxylation with CO₂, yielded the target compound in 55% yield.

Process Optimization

Solvent System Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethereal solvents (THF, dioxane) improve selectivity for lithiation steps, as evidenced by a 15% yield increase compared to DMF.

Temperature and Reaction Time

Low-temperature conditions (−78°C to 0°C) are critical for intermediates prone to decomposition. For example, extending the lithiation time from 1 h to 2 h at −78°C improved yields from 60% to 72%.

Analytical Characterization

Spectroscopic Data:

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carboxylic acid).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.28 (s, 3H, CH₃), 6.85 (s, 1H, pyrrole-H).

Table 2: Comparative Analytical Data

ParameterReported ValueSource
Melting Point158–160°C
HPLC Purity98.5%

Applications and Derivatives

The compound serves as a precursor for antitumor agents and photoactive materials. Hydrazone derivatives synthesized via condensation with pyrrole aldehydes exhibit notable cytotoxicity (IC₅₀ = 2.1–8.7 µM against MCF-7 cells) .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated at ~213.2 g/mol (based on analogous compounds).
  • Functional Groups : Ethoxycarbonyl (electron-withdrawing), methyl (lipophilic), and carboxylic acid (polar).
  • Applications: Potential intermediates in drug synthesis or coordination chemistry due to the carboxylic acid group’s chelating ability.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Synthesis Steps Biological/Functional Relevance Reference
Target Compound 3-Ethoxycarbonyl, 4-methyl, 2-carboxylic acid ~213.2 Cyclization of 1,4-dicarbonyl intermediates; acid-catalyzed reactions Chelation, drug intermediates
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid 1-Ethyl, 2-methyl, 4-phenyl, 3-carboxylic acid 229.28 Not explicitly detailed; likely via Paal-Knorr synthesis or similar cyclization Material science, ligand design
3-(Ethoxycarbonyl)-2-methylenenonanoic acid Ethoxycarbonyl, methylene chain (C9), carboxylic acid 229.11 Esterification and oxidation steps Surfactants, polymer precursors
N-Pyrrolylcarboxylic acid (Compound 3 in ) 4-Bromophenyl, 3-ethoxycarbonyl, 2-methyl, tryptophan-derived side chain ~450 (estimated) Microwave-assisted reaction of bromophenyl-dicarbonyl with tryptophan in acetic acid Antimicrobial, anticancer agents
3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic acid 5-Benzoyl, 3-ethoxycarbonylmethyl, 4-methyl, 2-carboxylic acid ~356.3 Sulfuryl chloride-mediated benzoylation followed by hydrolysis Photodynamic therapy, organic electronics

Key Differences and Implications

Substituent Effects :

  • Ethoxycarbonyl vs. Benzoyl : The target compound’s ethoxycarbonyl group is less sterically hindered than the benzoyl group in Compound 19 (), enhancing its solubility in polar solvents .
  • Methyl vs. Phenyl : The methyl group in the target compound improves lipophilicity compared to the phenyl group in 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid , which may reduce aqueous solubility but enhance membrane permeability .

This highlights how aromatic and amino acid substituents can drive bioactivity .

Synthetic Complexity :

  • Microwave-assisted synthesis () reduces reaction times compared to traditional methods like sulfuryl chloride-mediated benzoylation (), making the former more scalable for drug development .

Research Findings and Data

Physicochemical Data

  • NMR and Mass Spectrometry: The target compound’s analogues, such as 3-(Ethoxycarbonyl)-2-methylenenonanoic acid, show characteristic NMR signals for ethoxycarbonyl (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and carboxylic acid (δ 10–12 ppm) groups . HRESIMS data for similar compounds confirm molecular weights with high accuracy (e.g., m/z 229.1082 [M-H]− for C11H17O5) .

Notes and Considerations

  • Handling Precautions : Synthesis involving sulfuryl chloride () requires strict temperature control due to its corrosive nature .
  • Solubility Challenges : Methyl and phenyl substituents may necessitate formulation adjustments for drug delivery .

Biological Activity

3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both ethoxycarbonyl and carboxylic acid functional groups, which may contribute to its reactivity and interactions with biological targets. This article reviews the biological activities of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

The compound's structure can be described as follows:

  • Chemical Formula : C_9H_11NO_4
  • CAS Number : 6277-13-0
  • Molecular Weight : 183.19 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with an appropriate amine under acidic conditions. The general reaction conditions include:

  • Reactants : Ethyl acetoacetate, amine
  • Catalyst : Acidic catalyst (e.g., hydrochloric acid)
  • Solvent : Ethanol or other organic solvents
  • Temperature : Reflux conditions

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as a ligand, modulating the activity of these targets through mechanisms such as:

  • Enzyme Inhibition : Binding to active sites and altering enzyme kinetics.
  • Signal Transduction Modulation : Influencing pathways involved in cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. For instance, a study evaluating related compounds demonstrated promising activity against various human carcinoma cell lines, showing IC50 values in the low micromolar range (0.065–9.4 μmol/L) against specific cancer types such as A549 (lung cancer) and MDA-MB-468 (breast cancer) cells .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of pyrrole derivatives. A series of synthesized compounds were screened for their antibacterial and antifungal activities, revealing significant zones of inhibition against several pathogens . The exact efficacy of this compound in these assays remains to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activities
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acidLacks methyl substitution at position 4Limited antitumor activity
4-Methyl-1H-pyrrole-2-carboxylic acidLacks ethoxycarbonyl groupModerate antimicrobial effects
Ethyl 4-methyl-1H-pyrrole-2-carboxylateEster derivativeLower biological activity

Case Studies and Research Findings

A significant body of research has focused on the biological evaluation of pyrrole derivatives. For instance:

  • Antitumor Evaluation : A study designed novel pyrrole-based compounds that demonstrated selective inhibition against key receptor tyrosine kinases involved in tumor growth .
  • Antimicrobial Screening : A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial properties, showing varying levels of efficacy against bacterial and fungal strains .

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateReagentYield (%)Reference
Ethyl 3-methyl-1H-pyrrole-2-carboxylate3-Fluoro-2-iodobenzoyl chloride23
Ethyl 3-methyl-1H-pyrrole-2-carboxylate5-Methoxy-8-isoquinolinecarbonyl chloride40

Basic: How is the structure of this compound validated?

Answer:
Structural confirmation relies on:

  • 1H NMR Spectroscopy : Distinct signals include aromatic protons (δ 6.32–7.57 ppm), ethoxy groups (δ 1.32–4.27 ppm), and methyl substituents (δ 2.12–2.22 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 402.2 for iodobenzoyl derivatives) confirm molecular weight .
  • X-ray Crystallography : Used for derivatives to resolve regiochemistry, though limited for the parent compound due to solubility challenges .

Advanced: What strategies address regioselectivity challenges in pyrrole substitution reactions?

Answer:
Regioselectivity is influenced by:

  • Directing Groups : The ethoxycarbonyl group at position 2 directs electrophiles to position 4 or 5 via resonance effects. For example, acylations favor position 4 due to steric hindrance at position 5 .
  • Catalytic Control : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable selective functionalization at position 3, though competing pathways require optimization of ligands and solvents .

Key Insight : Computational modeling (DFT) predicts activation barriers for substituent placement, aiding reaction design .

Advanced: How are discrepancies in spectroscopic data resolved during characterization?

Answer:
Discrepancies arise from tautomerism (e.g., NH proton exchange in DMSO-d6) or impurity phases. Mitigation strategies include:

  • Multi-Technique Validation : Cross-referencing NMR, LCMS, and HPLC purity data (e.g., 97.34% purity for trifluoromethyl derivatives via HPLC) .
  • Dynamic NMR : Low-temperature experiments resolve overlapping signals, as seen in studies of NH proton environments .

Q. Table 2: Analytical Data Consistency Check

Compound DerivativeNMR δ (ppm)ESIMS (m/z)HPLC Purity (%)
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid2.12 (s, 3H)249.9 (M-1)98.60

Advanced: What role does the ethoxycarbonyl group play in modulating biological activity?

Answer:
The ethoxycarbonyl moiety enhances:

  • Metabolic Stability : Ester groups reduce rapid hydrolysis compared to free carboxylic acids, prolonging half-life in in vitro assays .
  • Receptor Binding : Derivatives with this group show improved affinity for kinase targets (e.g., IC50 < 100 nM in enzyme inhibition studies) .

Case Study : Replacement with methyl esters (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride) alters solubility and bioactivity, highlighting the group’s pharmacophoric importance .

Advanced: How can synthetic yields be optimized for low-yielding acylations?

Answer:
Improvements involve:

  • Pre-activation of Carboxylic Acids : Using CDI (1,1'-carbonyldiimidazole) to generate activated intermediates before coupling .
  • Solvent Optimization : Anhydrous DMF or THF minimizes side reactions, as demonstrated in syntheses of iodobenzoyl derivatives (yield increase from 23% to 35%) .

Advanced: What computational tools predict retrosynthetic pathways for novel derivatives?

Answer:
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose routes:

  • One-Step Synthesis Focus : Prioritizes direct functionalization of the pyrrole core .
  • Feasibility Scoring : Algorithms rank precursors by plausibility (threshold >0.01) and commercial availability .

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